5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into the desired amine through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives.
Scientific Research Applications
5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiviral and antimicrobial agent.
Industry: It can be used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit the growth of certain viruses by interfering with viral replication processes .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound is a precursor in the synthesis of 5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine and shares similar structural features.
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine: Another heterocyclic compound with similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c1-11-9-13-12-8(14-9)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSAOKFXGFTKID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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